transcription factor BTF2
Description
Historical Context and Evolving Nomenclature of Transcription Factor BTF2 and Associated Complexes
The understanding of this compound is rooted in the broader history of research into eukaryotic gene expression. Initially identified in 1989, this essential factor was discovered through in vitro studies aimed at deconstructing the complex machinery required for transcription. wikidoc.org In its early days, the factor was known by several different names depending on the research context. In studies on rat liver, it was referred to as "factor transcription delta." wikidoc.org Concurrently, research on cancer cells identified it as "Basic Transcription Factor 2" (BTF2). wikidoc.orgresearchgate.net A similar factor isolated from yeast was termed "transcription factor B." wikidoc.org
This multiplicity of names reflected the independent lines of research that were converging on the same crucial component of the transcriptional apparatus. The scientific community moved towards a unified nomenclature, and in 1992, the factor was officially named Transcription Factor II H (TFIIH). wikidoc.orgwikipedia.org
Further research revealed that BTF2 (now TFIIH) is not a single protein but a large, multi-subunit complex. anr.fr This complex is composed of ten distinct subunits. wikipedia.org These subunits are organized into two main functional and structural entities: a core complex and a Cyclin-Activating Kinase (CAK) subcomplex. wikidoc.organr.fr The core of TFIIH contains seven subunits and possesses DNA helicase activity, crucial for unwinding the DNA double helix. wikidoc.organr.fr The CAK subcomplex, consisting of three subunits, functions as a kinase, an enzyme that adds phosphate (B84403) groups to other proteins. wikidoc.organr.fr The link between the core and the CAK subcomplex is mediated by the XPD protein. wikidoc.org The identification of these subunits and their organization into a cohesive complex was a significant step in understanding the multifaceted nature of BTF2/TFIIH.
The various names for what is now known as the TFIIH complex and its components reflect the progressive understanding of its structure and function.
Table 1: Evolving Nomenclature of this compound and Associated Factors
| Original Name | Organism/System of Discovery | Current Designation |
|---|---|---|
| Basic Transcription Factor 2 (BTF2) | Human (cancer cells) | General Transcription Factor IIH (TFIIH) |
| Factor transcription delta | Rat (liver) | General Transcription Factor IIH (TFIIH) |
Fundamental Role of this compound in Eukaryotic Gene Expression Regulation
Transcription factors are proteins that control the rate of transcription, the process of copying genetic information from DNA to messenger RNA. wikipedia.orgkhanacademy.org They are essential for regulating which genes are turned "on" or "off" in a cell at any given time. khanacademy.org General transcription factors (GTFs), like BTF2/TFIIH, are a class of these proteins that are necessary for the initiation of transcription for all protein-coding genes in eukaryotes. wikipedia.org They assemble at the promoter region of a gene to form a pre-initiation complex (PIC), which then recruits RNA polymerase II, the enzyme responsible for synthesizing RNA. wikipedia.orgnih.gov
BTF2, as a core component of the TFIIH complex, plays a central and dual role in the regulation of eukaryotic gene expression. uniprot.org Its functions are critical for both the initiation of transcription and for maintaining the integrity of the genetic code through DNA repair. wikipedia.org
The primary role of TFIIH in transcription is to facilitate the transition from a closed, double-stranded DNA template to an open complex, allowing RNA polymerase II to begin synthesizing RNA. This is accomplished through the ATP-dependent DNA helicase activity of two of its subunits, XPB and XPD. wikidoc.orgeur.nl These helicases unwind the DNA at the transcription start site, creating a "transcription bubble." wikidoc.org
Furthermore, the kinase activity of the CAK subcomplex of TFIIH is crucial for promoter escape. uniprot.org It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. wikidoc.org This phosphorylation event is thought to release the polymerase from the promoter and allow it to begin elongating the RNA transcript. wikipedia.org
In addition to its fundamental role in transcription, TFIIH is also a key player in nucleotide excision repair (NER), a major DNA repair pathway that removes a wide range of DNA lesions, including those caused by UV radiation and bulky chemical adducts. wikipedia.orgnih.gov In NER, the helicase activity of TFIIH is again employed to unwind the DNA around the site of damage, allowing other repair proteins to access and remove the damaged segment. wikipedia.org This dual functionality links the processes of transcription and DNA repair, suggesting a coordinated mechanism to maintain genome integrity, particularly in actively transcribed genes. eur.nlnih.gov
The subunits of BTF2/TFIIH possess specific domains that are critical to its function. For instance, the p44 and p34 subunits contain zinc finger domains, which may be involved in the complex's interaction with nucleic acids. nih.gov The p62 subunit contains a BSD domain, named after BTF2-like transcription factors, Synapse-associated proteins, and DOS2-like proteins, highlighting its conserved nature across different proteins with roles in transcription and other cellular processes. ebi.ac.uk
Table 2: Key Subunits of the TFIIH Complex and their Functions
| Subunit/Subcomplex | Known Function(s) |
|---|---|
| Core Complex | |
| ERCC3/XPB | 3'-5' DNA helicase activity, essential for promoter opening. |
| ERCC2/XPD | 5'-3' DNA helicase activity, involved in NER and linking the core to the CAK subcomplex. wikidoc.organr.fr |
| GTF2H1/p62 | Structural component of the core complex. wikidoc.orguniprot.org |
| GTF2H2/p44 | Possesses a zinc finger domain; involved in stimulating XPD helicase activity. nih.gov |
| GTF2H3/p34 | Possesses a zinc finger domain. nih.gov |
| GTF2H4/p52 | Structural role. wikidoc.org |
| GTF2H5/TTDA | Stabilizes the TFIIH complex. wikidoc.org |
| CAK Subcomplex | |
| CDK7 | Kinase activity; phosphorylates the RNA polymerase II CTD. wikidoc.org |
| Cyclin H | Regulatory partner of CDK7. wikidoc.org |
Properties
CAS No. |
148710-81-0 |
|---|---|
Molecular Formula |
C11H10ClNO |
Synonyms |
transcription factor BTF2 |
Origin of Product |
United States |
Molecular Architecture and Subunit Composition of Transcription Factor Btf2 Tfiih
Defining Subunits of the TFIIH Core Complex Associated with BTF2
The core of TFIIH is a seven-subunit complex that forms the structural and functional foundation for its activities. nih.govelifesciences.org These subunits, with their human gene names, are essential for the assembly and enzymatic functions of the complex. The core complex is sufficient for the role of TFIIH in DNA repair. elifesciences.orgnih.gov
The defining subunits of the TFIIH core complex are:
GTF2H1 (p62): This subunit contains two tandemly arranged BSD domains and a Pleckstrin homology (PH) like domain. nih.gov It plays a structural role, contributing to the stability of the core complex by interacting with multiple other subunits, including XPD, p52, p44, and p34. nih.gov
GTF2H2 (p44): Along with p34, this subunit is considered part of the structural backbone of TFIIH. nih.gov It contains a von Willebrand-Factor-A (vWFA) like domain and a zinc-finger domain. nih.govnih.goveur.nl The p44 subunit is crucial for regulating the helicase activity of the XPD subunit. nih.gov
GTF2H3 (p34): This subunit also possesses a zinc finger domain and shares homology with a domain of the yeast SSL1 protein, a counterpart of the human p44 subunit. nih.goveur.nl Together with p44, it forms a stable sub-complex. acs.org
GTF2H4 (p52): This subunit is involved in regulating the ATPase activity of the XPB helicase. nih.gov It forms a pseudo-symmetric dimer with homologous domains in XPB, a critical interaction for the recruitment of XPB into the complex. elifesciences.orgnih.gov
ERCC3 (XPB): One of the two helicase subunits within TFIIH, XPB exhibits 3' to 5' DNA helicase activity and functions as a DNA-dependent ATPase. nih.gov Its translocase activity is essential for opening the promoter DNA during transcription initiation. nih.govelifesciences.org
ERCC2 (XPD): The second helicase subunit, XPD, has 5' to 3' helicase activity and is also a DNA-dependent ATPase. nih.goveur.nl Its helicase function is indispensable for nucleotide excision repair. nih.gov
GTF2H5 (p8/TTDA): This is the smallest subunit of the core complex. nih.gov
| Subunit | Human Gene | Key Features/Functions |
|---|---|---|
| p62 | GTF2H1 | Contains two BSD domains and a PH-like domain; structural role. nih.govnih.gov |
| p44 | GTF2H2 | Contains a vWFA-like domain and a zinc finger; regulates XPD helicase. nih.govnih.goveur.nl |
| p34 | GTF2H3 | Contains a zinc finger domain; forms a sub-complex with p44. nih.goveur.nlacs.org |
| p52 | GTF2H4 | Regulates XPB ATPase activity; crucial for XPB recruitment. nih.govelifesciences.orgnih.gov |
| XPB | ERCC3 | 3' to 5' DNA helicase/ATPase; essential for promoter opening. nih.govelifesciences.org |
| XPD | ERCC2 | 5' to 3' DNA helicase/ATPase; essential for NER. nih.goveur.nl |
| p8/TTDA | GTF2H5 | Smallest subunit of the core complex. nih.gov |
Functional Integration of the CAK Module within the TFIIH Holoenzyme
For its role in transcription initiation, the seven-subunit core complex associates with a three-subunit subcomplex known as the CDK-Activating Kinase (CAK) module. nih.govwikipedia.org This association forms the ten-subunit TFIIH holoenzyme. uniprot.orggenecards.org The CAK module consists of:
CDK7: A cyclin-dependent kinase that phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for promoter escape and the transition into transcription elongation. wikipedia.org
Cyclin H: The regulatory partner of CDK7, essential for its kinase activity. wikipedia.org
MAT1 (Ménage à Trois 1): An assembly and targeting factor that stabilizes the CDK7-Cyclin H complex and anchors the CAK module to the TFIIH core. nih.govnih.gov
The integration of the CAK module is a dynamic process. It is tethered to the core complex primarily through interactions with the XPD and XPB subunits. embopress.org Specifically, the MAT1 subunit of CAK interacts with the ARCH domain of XPD. nih.gov This association is crucial for transcription, as the complete TFIIH holoenzyme is required for efficient phosphorylation of the RNA polymerase II CTD. embopress.org Conversely, the presence of the CAK module inhibits the DNA repair activity of TFIIH, particularly the helicase activity of XPD. nih.gov For nucleotide excision repair to proceed, the CAK module must be released from the core, a process facilitated by the DNA repair factor XPA. nih.govdiagenode.com This dynamic association and dissociation of the CAK module allows TFIIH to switch between its functions in transcription and DNA repair. nih.govd-nb.info
Identification and Functional Characterization of Structural Domains within BTF2 Subunits
BSD domain: The p62 (GTF2H1) subunit contains two tandem BSD (BTF2-like, Synapse-associated, and DOS2-like) domains. nih.govwikipedia.org The BSD domain is a protein module of approximately 60 amino acids that forms a three-helical bundle. wikipedia.org In p62, the BSD domains are crucial for stabilizing the core architecture of TFIIH through interactions with four other core subunits: XPD, p52, p44, and p34. nih.gov
PH-like domain: Also located in the p62 subunit, the N-terminal Pleckstrin homology (PH) like domain is thought to mediate interactions with various regulatory proteins and is important for recruiting TFIIH to sites of transcription and DNA damage. nih.govnih.gov
Zinc Finger Domains: Both the p44 and p34 subunits possess zinc finger domains. nih.goveur.nl These structural motifs are often involved in binding to nucleic acids or mediating protein-protein interactions, and in the context of TFIIH, they contribute to the structural backbone of the complex. nih.goveur.nl
ARCH domain: Found within the XPD subunit, the ARCH domain serves as a critical anchoring platform for the CAK module via its interaction with the MAT1 subunit. nih.gov This domain is essential for the stability of the entire TFIIH complex. nih.gov
Elucidation of Protein-Protein Interaction Interfaces within the TFIIH Complex
The assembly and function of the TFIIH complex are dictated by a complex network of protein-protein interactions.
Core Complex Assembly: The p44 and p34 subunits interact strongly, forming a stable heterodimer that acts as a structural scaffold for the complex. nih.govacs.org The p62 subunit acts as another key organizer, interacting with XPD, p52, p44, and p34. nih.gov
Helicase Recruitment and Regulation: The recruitment of the XPB helicase is dependent on a specific interaction between its N-terminal domain and the p52 subunit. elifesciences.orgnih.gov The interaction between the C-terminal region of XPD and the p44 subunit is critical for XPD's helicase activity and its function in NER. nih.gov
CAK Module Integration: The CAK module is tethered to the core complex through multiple contact points. The MAT1 subunit of CAK interacts directly with the ARCH domain of the XPD helicase. nih.govnih.gov Additionally, interactions between the CAK module and the XPB subunit have been demonstrated, further securing its position within the holoenzyme. embopress.org
Interactions with other factors: Beyond its internal connections, TFIIH subunits also interact with other components of the transcription and repair machinery. For instance, the PH-like domain of p62 is thought to interact with the transcription factor TFIIE, which helps stabilize TFIIH within the pre-initiation complex. nih.gov
| Interacting Subunits | Functional Significance |
|---|---|
| p52 - XPB | Recruitment of XPB helicase into the core complex. elifesciences.orgnih.gov |
| p44 - XPD | Regulation and stabilization of XPD helicase activity. nih.gov |
| p44 - p34 | Forms a structural backbone for the TFIIH complex. nih.govacs.org |
| p62 - (XPD, p52, p44, p34) | Stabilizes the architecture of the core complex. nih.gov |
| MAT1 (CAK) - XPD (ARCH domain) | Anchors the CAK module to the core complex. nih.govnih.gov |
| CAK - XPB | Contributes to the integration of the CAK module into the holoenzyme. embopress.org |
Mechanistic Roles of Transcription Factor Btf2 in Rna Polymerase Ii Transcription
ATP-Dependent DNA Unwinding and Promoter Melting Activities of TFIIH-associated Helicases (XPB, XPD)
For transcription to begin, the two strands of the DNA double helix must be separated at the transcription start site to form a "transcription bubble." This process, known as promoter melting, is an active, energy-dependent step catalyzed by BTF2/TFIIH. nih.gov The complex contains two subunits with DNA helicase activity, XPB and XPD. nih.govwikipedia.org
The helicase activity of the XPB subunit is essential for transcription. nih.gov It functions as a 3'-5' DNA helicase that utilizes the energy from ATP hydrolysis to unwind the DNA surrounding the promoter. nih.govnih.govnih.gov Mutations that impair the XPB helicase function prevent promoter opening and consequently inhibit transcriptional activity. nih.gov Interestingly, research suggests a "molecular wrench" model where XPB does not act at the site of melting but rather binds downstream and uses ATP to rotate the DNA, creating torsional stress that melts the upstream promoter region. nih.govresearchgate.net
In contrast, the 5'-3' helicase activity of the XPD subunit, while critical for the role of TFIIH in nucleotide excision repair, appears to be dispensable for transcription. nih.govplos.org In the context of transcription, XPD primarily serves a structural role, helping to maintain the integrity of the TFIIH complex and anchoring the CAK (CDK-activating kinase) module to the core of TFIIH. nih.govplos.orgplos.org
Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD) by TFIIH Kinase Activity
BTF2/TFIIH possesses an intrinsic protein kinase activity that is a critical component of its regulatory function. nih.govnih.govnih.gov This activity is directed at the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1). youtube.com The CTD is a unique, unstructured region composed of multiple repeats of the heptapeptide (B1575542) sequence Tyr-Ser-Pro-Thr-Ser-Pro-Ser. nih.govyoutube.com
The kinase responsible for this modification is part of the CAK module of TFIIH, which contains the cyclin-dependent kinase CDK7. nih.gov RNA Polymerase II enters the PIC in a hypophosphorylated state (termed Pol IIA). plos.orgyoutube.com The CDK7 kinase of TFIIH then phosphorylates serine residues at position 5 (Ser5) within the CTD repeats. nih.govresearchgate.net This extensive phosphorylation converts the polymerase to its hyperphosphorylated form (Pol IIO), which is a hallmark of the transition from initiation to active elongation. plos.orgyoutube.comyoutube.com This phosphorylation event is believed to be the trigger for promoter escape. youtube.com
Table 2: Functional Roles of Key BTF2 (TFIIH) Subunits in Transcription This table summarizes the distinct functions of the enzymatic subunits of TFIIH during the initiation of transcription.
| Subunit | Enzymatic Activity | Role in Transcription | ATP Dependence |
| XPB | 3'-5' DNA Helicase | Essential for promoter melting and opening the transcription bubble. nih.govnih.gov | Yes nih.gov |
| XPD | 5'-3' DNA Helicase | Primarily structural; anchors the CAK module. Helicase activity is not required for transcription. nih.govplos.org | N/A (for transcription) |
| CDK7 | Serine/Threonine Kinase | Phosphorylates Ser5 of the RNA Polymerase II CTD, triggering promoter escape. nih.govresearchgate.net | Yes |
Regulation of Transcription Start Site Selection and Fidelity
The precise selection of the transcription start site (TSS) is paramount for producing a functional RNA molecule. The fidelity of this process is ensured by the cooperative action of the entire PIC. researchgate.net The initial positioning of RNA Polymerase II is guided by the interactions of TFIID and TFIIB with core promoter elements. nih.govnih.gov BTF2/TFIIH contributes to this fidelity at a later stage. By unwinding the DNA at a specific location downstream of the TATA box, the XPB helicase activity helps to precisely define the template strand and the exact nucleotide at which RNA synthesis will commence. This commitment step is critical, as improper initiation can lead to non-functional transcripts, a phenomenon sometimes referred to as transcriptional noise. nih.gov Studies have shown that the loss of certain transcription factors can cause upstream shifts in TSS usage, underscoring the importance of the complete, intact PIC, including BTF2/TFIIH, in maintaining the accuracy of initiation. researchgate.net
Contributions to the Transition from Transcription Initiation to Productive Elongation
The transition from a stationary initiation complex to a mobile, processive elongation complex is a major regulatory checkpoint in transcription, often termed "promoter escape". nih.govnih.gov BTF2/TFIIH is a central player in this transition. The phosphorylation of the Pol II CTD by the TFIIH kinase activity is considered a primary trigger for this event. youtube.comresearchgate.net This modification is thought to induce a conformational change in the polymerase and disrupt its interactions with promoter-bound factors like TBP and TFIIB, thus liberating it from the promoter. youtube.comyoutube.com
Concurrently, the ATP-dependent promoter melting by the XPB helicase allows the polymerase to synthesize the first few ribonucleotides of the nascent RNA chain. bohrium.com Once the transcript reaches a certain length, the polymerase breaks its final ties to the promoter and transitions into the productive elongation phase. After promoter clearance, the polymerase may pause again a short distance downstream, a process regulated by other factors like NELF and DSIF. youtube.comfrontiersin.org The pattern of CTD phosphorylation initiated by BTF2/TFIIH is crucial for recruiting the factors that will manage these subsequent steps of pausing and release into full-length transcript synthesis. nih.govresearchgate.net
Post Translational Modifications and Regulatory Mechanisms of Transcription Factor Btf2 Activity
Phosphorylation Dynamics and their Molecular Consequences on BTF2 Function
Direct phosphorylation of the BTF2 (p44) subunit has not been extensively characterized. The primary focus of phosphorylation events related to the TFIIH complex centers on the kinase activity of its own CDK-activating kinase (CAK) module, which is composed of CDK7, Cyclin H, and MAT1. nih.govnih.gov This module is responsible for phosphorylating a variety of substrates, most notably the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, which is a critical step for promoter escape and the transition from transcription initiation to elongation. genecards.orguniprot.org
| Interacting Protein | Role in Relation to BTF2/TFIIH | Regulatory Effect |
| XPD (ERCC2) | Helicase subunit of TFIIH | BTF2's N-terminus directly interacts with and regulates the helicase activity of XPD, which is crucial for both NER and transcription initiation. uniprot.org |
| p34 (GTF2H3) | Core TFIIH subunit | Forms a structural backbone with BTF2, and their interaction is crucial for the stability and integrity of the entire TFIIH complex. nih.gov |
| p62 (GTF2H1) | Core TFIIH subunit | Forms a heterodimer with BTF2 that acts as a DNA damage sensor, enhancing XPD's ability to detect DNA lesions. biorxiv.orgnih.gov |
| CDK7 | Kinase subunit of the CAK module | Its phosphorylation of RNA Pol II CTD is a key event enabled by the stable assembly of the TFIIH complex, for which BTF2 is essential. nih.govgenecards.org |
Ubiquitination Pathways Governing BTF2 Stability and Degradation
The stability of the BTF2 subunit is crucial for maintaining the integrity and concentration of the TFIIH complex. While specific E3 ligases that target BTF2 for ubiquitination and subsequent proteasomal degradation have not been definitively identified, evidence suggests that its stability is actively regulated.
Research has identified microRNA-27a (miR-27a) as a key regulator of BTF2 (p44) mRNA. nih.gov Furthermore, miR-27a has been shown to destabilize the BTF2 subunit of the TFIIH complex specifically during the G2-M phase of the cell cycle. This targeted destabilization contributes to the transcriptional shutdown observed during mitosis. nih.gov This finding strongly implies the existence of a regulated degradation pathway, likely involving ubiquitination, that controls BTF2 protein levels in a cell-cycle-dependent manner.
Other Modulatory Modifications and their Regulatory Impact on BTF2
Currently, there is a lack of specific research findings detailing other post-translational modifications, such as acetylation or SUMOylation, on the BTF2 subunit itself. In yeast, SUMOylation of general transcription factors, including components of TFIIF which also associates with the pre-initiation complex, has been shown to regulate transcription. nih.gov This suggests that such modifications could potentially play a role in regulating the human TFIIH complex, but specific targets within the complex, particularly BTF2, remain to be identified.
The regulation of BTF2 appears to be primarily exerted through the intricate network of protein-protein interactions that maintain the architecture of TFIIH. nih.gov The interaction between the C-terminal zinc-binding domain of p34 and the RING domain of BTF2, for example, is critical for the structural integrity of the core complex. nih.gov It is plausible that PTMs on interacting partners could modulate these associations and thereby regulate BTF2's function indirectly.
Integration into Gene Regulatory Networks and Co-regulatory Mechanisms
BTF2 is a fundamental component of the basal transcription machinery, making it a key factor in the gene regulatory network of all protein-coding genes. Its primary role is not as a sequence-specific DNA-binding factor, but as an essential structural and regulatory part of the TFIIH complex, which is recruited to promoters as part of the RNA Polymerase II pre-initiation complex (PIC).
The main co-regulatory mechanism involving BTF2 is its function within the TFIIH complex itself. Key interactions and their regulatory outcomes are summarized below:
Regulation of XPD Helicase: BTF2 directly binds to the XPD helicase and modulates its enzymatic activity. This is crucial for promoter opening during transcription and for unwinding DNA around a lesion during NER. nih.govbiorxiv.org
DNA Damage Sensing: In conjunction with the p62 subunit, BTF2 forms a heterodimer that functions as a DNA damage sensor. biorxiv.orgnih.govnih.gov This subcomplex can bind to DNA independently and stalls at sites of UV-induced lesions, which is thought to be a key step in verifying the presence of damage before initiating repair. biorxiv.orgnih.gov This function enhances the ability of TFIIH to discriminate between damaged and undamaged DNA. nih.gov
Structural Integrity: BTF2's interaction with p34 is central to the stability of the entire 10-subunit TFIIH complex. nih.gov This structural role ensures that all enzymatic activities (helicase, kinase) are correctly positioned and orchestrated during transcription initiation and DNA repair.
Therefore, BTF2's integration into gene regulatory networks is defined by its indispensable role in the assembly, stability, and enzymatic regulation of the TFIIH complex, a master regulator of eukaryotic gene expression and genome integrity.
Broader Biological Processes Involving Transcription Factor Btf2 at the Molecular Level
Molecular Contributions to Cell Cycle Progression Control
The progression of the eukaryotic cell cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. nih.govnih.gov BTF2/TFIIH plays a critical role in this regulation, primarily through its dissociable three-subunit subcomplex known as the CDK-activating kinase (CAK) module, which consists of CDK7, Cyclin H, and MAT1. nih.govscienceopen.com
The CAK module of BTF2/TFIIH functions to phosphorylate and thereby activate other CDKs that are essential for transitions between cell cycle phases, particularly the G1/S transition. nih.govwikipedia.org The progression from the G1 phase (cell growth) to the S phase (DNA replication) is a critical checkpoint, and its regulation is paramount for preventing uncontrolled cell proliferation. wikipedia.orgreactome.org
Detailed research findings on the molecular control of the cell cycle by BTF2/TFIIH are summarized below:
Activation of CDKs: The CDK7 component of the CAK module directly phosphorylates key cell cycle kinases like CDK2 and CDK4/6. This phosphorylation is a requisite step for their activation. nih.gov
Regulation of G1/S Transition: Activated CDK4/6 and CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). nih.govmiami.edu Phosphorylation of pRb causes it to release the E2F family of transcription factors. nih.govmdpi.com Once liberated, E2F transcription factors activate the expression of genes necessary for DNA replication, thereby driving the cell into the S phase. nih.govmiami.edu
Dual Functionality: The involvement of the CAK module in both transcription and cell cycle control provides a direct link between these two fundamental processes, ensuring that cell division is coordinated with the appropriate gene expression programs. nih.gov
| Component | Molecular Function | Role in Cell Cycle |
|---|---|---|
| CAK Module | A subcomplex of BTF2/TFIIH composed of CDK7, Cyclin H, and MAT1. nih.govscienceopen.com | Acts as a CDK-activating kinase, linking transcription to cell cycle regulation. nih.gov |
| CDK7 | A cyclin-dependent kinase; the catalytic subunit of the CAK module. nih.gov | Phosphorylates and activates other CDKs (e.g., CDK2, CDK4/6) that drive G1/S phase transition. nih.gov |
| Cyclin H | A regulatory protein that binds to and activates CDK7. scienceopen.com | Essential for the kinase activity of the CAK module. |
| MAT1 | An assembly and stabilizing factor for the CDK7-Cyclin H complex. scienceopen.com | Links the CAK module to the core BTF2/TFIIH complex. scienceopen.com |
Mechanistic Involvement in Cellular Stress Response Pathways
Cells have evolved intricate signaling networks to respond to various forms of stress, including DNA damage, oxidative stress, and viral infections. biorxiv.orgnih.gov BTF2/TFIIH is a key player in these responses, particularly in the DNA damage response (DDR) pathway. Its role in DNA repair is a direct response to genotoxic stress, but its function also intersects with major stress-sensing pathways, such as the p53 pathway. nih.govyoutube.com
The tumor suppressor protein p53 is a critical transcription factor that acts as a "guardian of the genome," orchestrating cell cycle arrest, apoptosis, or senescence in response to cellular stress. nih.govyoutube.comnih.gov The activation of p53 is often triggered by DNA damage that is recognized by the cell's repair machinery, including BTF2/TFIIH.
Mechanistic insights into BTF2/TFIIH's role in stress responses include:
DNA Damage Sensing: The presence of bulky DNA lesions, a form of cellular stress, stalls transcription and recruits the DNA repair machinery, including BTF2/TFIIH. This event is a primary signal that can lead to the activation of stress response pathways. atlasgeneticsoncology.orgnih.gov
p53 Pathway Activation: In response to DNA damage, p53 is stabilized and activated. youtube.com While the direct phosphorylation of p53 by BTF2/TFIIH is not the primary activation mechanism, the recognition of DNA damage by the TFIIH-containing NER machinery is an upstream event that initiates the signaling cascade leading to p53 activation. nih.gov Activated p53 then transcriptionally induces target genes, such as p21, which enforces cell cycle arrest, and BTG2, an antiproliferative protein. wikipedia.orgnih.govresearchgate.net
Molecular Insights into Developmental Processes and Gene Regulatory Networks
Development in multicellular organisms relies on precisely controlled patterns of gene expression in time and space. caltech.edunih.gov As a general transcription factor required for the initiation of transcription by RNA Polymerase II, BTF2/TFIIH is fundamentally important for expressing nearly all protein-coding genes. nih.govyoutube.com Consequently, it is indispensable for embryonic development and the establishment of tissue-specific gene expression programs. nih.govelifesciences.org
The critical role of BTF2/TFIIH in development is underscored by the severe developmental disorders that arise from mutations in its subunits, such as Trichothiodystrophy (TTD) and Cockayne Syndrome (CS). nih.govelifesciences.org These syndromes are characterized by complex multisystem defects that cannot be explained by a DNA repair defect alone, highlighting the crucial role of BTF2/TFIIH's transcriptional function during development. nih.govelifesciences.org
Key molecular functions of BTF2/TFIIH in development and gene regulation include:
Basal Transcription Initiation: BTF2/TFIIH is a core component of the pre-initiation complex (PIC) at the promoters of protein-coding genes. Its helicase subunits, XPB and XPD, are essential for unwinding the DNA at the promoter, allowing RNA Polymerase II to begin transcription. nih.govelifesciences.org
Regulation of Gene Networks: By enabling the transcription of specific sets of genes, BTF2/TFIIH facilitates the complex gene regulatory networks that drive cell fate decisions, lineage commitment, and organogenesis. nih.govresearchgate.net For example, the expression of B-cell translocation gene 2 (BTG2), which is involved in controlling cell proliferation, is observed in various tissues during embryonic development, including the central nervous system, liver, and thymus. nih.gov
Tissue-Specific Expression: Although BTF2/TFIIH is a general transcription factor, its activity can be modulated to contribute to tissue-specific gene expression patterns, ensuring that different cell types acquire their unique identities and functions. proteinatlas.orgnih.gov
Interplay with DNA Repair Mechanisms (e.g., Nucleotide Excision Repair)
One of the most well-characterized functions of BTF2/TFIIH is its central role in Nucleotide Excision Repair (NER). nih.govwikipedia.org NER is a versatile DNA repair pathway that removes a wide variety of bulky, helix-distorting DNA lesions, such as those caused by ultraviolet (UV) radiation (e.g., thymine (B56734) dimers) and chemical carcinogens. atlasgeneticsoncology.orgresearchopenworld.com The failure of this repair system leads to genetic instability and diseases like Xeroderma Pigmentosum (XP), a condition characterized by extreme sun sensitivity and a dramatically increased risk of skin cancer. nih.govmedlineplus.govlitfl.commedscape.com
BTF2/TFIIH has a dual function, participating in both transcription and NER, a link that was established when subunits of the transcription factor were identified as the products of genes mutated in XP patients. nih.govnih.govnih.gov The complex is recruited to the site of DNA damage where it performs a critical DNA unwinding function. scienceopen.com
The molecular mechanism of BTF2/TFIIH in NER involves several key steps:
Damage Recognition: In the global genome NER (GG-NER) subpathway, the damage is recognized by other factors (like the XPC complex), which then recruit BTF2/TFIIH. youtube.com In the transcription-coupled NER (TC-NER) subpathway, an RNA polymerase stalled at a lesion initiates the repair process, which also involves the recruitment of BTF2/TFIIH. atlasgeneticsoncology.orgresearchopenworld.com
DNA Unwinding: Upon recruitment, the helicase activities of two BTF2/TFIIH subunits, XPB and XPD, are essential. XPB has 3'-5' helicase activity, while XPD has 5'-3' helicase activity. scienceopen.comelifesciences.org Together, they unwind the DNA duplex in an ATP-dependent manner, creating a bubble of approximately 30 base pairs around the lesion. elifesciences.org
Verification and Incision: The opening of the DNA helix by BTF2/TFIIH allows other NER factors, such as XPA and RPA, to bind and verify the damage. youtube.com This is followed by the recruitment of endonucleases (XPG and ERCC1-XPF) that make incisions on both sides of the lesion, allowing for the removal of the damaged single-stranded DNA segment. youtube.com
The binding of transcription factors to DNA can sometimes interfere with the NER machinery, leading to increased mutation rates at these specific binding sites. biorxiv.orgbiorxiv.org This highlights the intricate balance between transcription and DNA repair processes at the chromatin level.
| Subunit | Alternative Name(s) | Molecular Function in NER | Associated Disease(s) |
|---|---|---|---|
| XPB | ERCC3, p89 | 3'-5' ATP-dependent DNA helicase; essential for opening the DNA around the lesion. nih.govelifesciences.org | Xeroderma Pigmentosum (XP), Cockayne Syndrome (CS) nih.govelifesciences.org |
| XPD | ERCC2, p80 | 5'-3' ATP-dependent DNA helicase; verifies the presence of damage and unwinds DNA. nih.govelifesciences.orgresearchopenworld.com | Xeroderma Pigmentosum (XP), Cockayne Syndrome (CS), Trichothiodystrophy (TTD) nih.govelifesciences.org |
| p62 | GTF2H1 | Stimulates XPD helicase activity and is crucial for the structural integrity of the core complex. elifesciences.orgnih.gov | - |
| p52 | GTF2H3 | Structural role; involved in recruiting XPB to the complex. elifesciences.org | - |
| p44 | GTF2H2 | Stimulates the ATPase/helicase activity of XPD. nih.gov | - |
| p34 | GTF2H4 | Structural role within the core complex. scienceopen.com | - |
| p8 | TTDA, GTF2H5 | Stabilizes the BTF2/TFIIH complex. scienceopen.com | Trichothiodystrophy (TTD) scienceopen.comelifesciences.org |
Compound and Gene Name Index
| Name | Type |
|---|---|
| BTF2 / TFIIH | Protein Complex |
| BTG2 | Protein / Gene |
| CDK2 | Protein (Kinase) |
| CDK4/6 | Protein (Kinase) |
| CDK7 | Protein (Kinase) |
| Cyclin H | Protein |
| E2F | Protein (Transcription Factor) |
| ERCC1-XPF | Protein Complex (Endonuclease) |
| ERCC2 | Gene (encodes XPD) |
| ERCC3 | Gene (encodes XPB) |
| MAT1 | Protein |
| p21 | Protein (CDK Inhibitor) |
| p53 | Protein (Tumor Suppressor) |
| Retinoblastoma protein (pRb) | Protein (Tumor Suppressor) |
| RNA Polymerase II | Protein (Enzyme) |
| RPA | Protein |
| XPA | Protein |
| XPB | Protein (Helicase) |
| XPC | Protein |
| XPD | Protein (Helicase) |
| XPG | Protein (Endonuclease) |
Genetic and Genomic Aspects of Transcription Factor Btf2
Gene Structure and Transcriptional Control of BTF2 Subunits
Transcription factor BTF2, also known as general transcription factor IIH subunit 1 (GTF2H1) or p62, is a core subunit of the multi-protein complex Transcription Factor IIH (TFIIH). nih.govgenecards.org The gene encoding the human BTF2 p62 subunit, GTF2H1, is located on chromosome 11. nih.gov The TFIIH complex is essential for both transcription initiation by RNA polymerase II and nucleotide excision repair (NER). jensenlab.orgnih.gov
The transcriptional control of GTF2H1 is influenced by various factors. For instance, the SWI/SNF ATPases BRM/SMARCA2 and BRG1/SMARCA4 have been shown to promote the expression of GTF2H1. researchgate.net Consequently, deficiencies in BRM or BRG1 can lead to reduced levels of GTF2H1, which in turn limits the assembly of functional TFIIH complexes. researchgate.net This can result in decreased transcription and NER capacity, rendering cells more sensitive to DNA damaging agents. researchgate.net Furthermore, GTF2H1 has been identified as a direct transcriptional target of the microphthalmia-associated transcription factor (MITF), highlighting a lineage-specific control mechanism that influences transcriptional homeostasis and DNA repair. nih.gov
The TFIIH complex itself is composed of a seven-subunit core, which includes BTF2 (p62), and a three-subunit CDK-activating kinase (CAK) module. genecards.orgnih.gov The core complex is active in NER, while the holoenzyme (core plus CAK) is active in transcription. genecards.org The intricate regulation of the expression of each subunit, including BTF2, is therefore crucial for maintaining the stoichiometric balance and functional integrity of the entire TFIIH complex.
Identification of Genomic Targets and DNA Binding Sites of BTF2 and its Associated Complex
As a subunit of the TFIIH complex, BTF2 does not directly bind to DNA in a sequence-specific manner. Instead, the TFIIH complex is recruited to specific genomic locations through interactions with other proteins. oup.comnih.gov The identification of the genomic targets of BTF2 is therefore synonymous with mapping the genomic locations of the entire TFIIH complex.
A primary technique for identifying the genome-wide binding sites of transcription factors and their associated complexes is Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) . nih.govyoutube.combiocode.org.uk This powerful method allows researchers to isolate DNA fragments that are bound by a specific protein, in this case, any subunit of the TFIIH complex for which a specific antibody is available. The isolated DNA is then sequenced and mapped to a reference genome, revealing the genomic regions where the complex was bound. nih.govbiocode.org.uk
The recruitment of the TFIIH complex, and by extension BTF2, to genomic DNA is context-dependent, occurring during both transcription initiation and DNA repair.
During Transcription: TFIIH is a component of the pre-initiation complex (PIC) at the promoters of protein-coding genes. youtube.comyoutube.com Its recruitment is a critical step in the initiation of transcription by RNA polymerase II. Therefore, the genomic targets of BTF2 in the context of transcription are the promoter regions of actively transcribed genes.
During Nucleotide Excision Repair (NER): In response to DNA damage, the TFIIH complex is recruited to the site of the lesion. jensenlab.orgjensenlab.org In the global genome repair (GG-NER) sub-pathway, the xeroderma pigmentosum group C (XPC) protein recognizes the damage and recruits TFIIH. jensenlab.org In the transcription-coupled repair (TC-NER) sub-pathway, TFIIH is recruited to DNA damage that stalls RNA polymerase II. jensenlab.org A common TFIIH recruitment mechanism appears to be shared by UVSSA in TC-NER and XPC in GG-NER, both of which interact with the PH domain of the p62 (BTF2) subunit. nih.govjensenlab.org
The interaction of BTF2 with other proteins is crucial for the recruitment of the TFIIH complex. For example, the thyroid hormone receptor (TR) can directly interact with the p62 subunit of TFIIH in a ligand-dependent manner. oup.comnih.gov Chromatin immunoprecipitation assays have demonstrated that TFIIH subunits are co-recruited to endogenous thyroid hormone response elements upon the addition of the T3 hormone. oup.comnih.gov
| Method | Application in Studying BTF2 | Key Findings |
| ChIP-seq | Genome-wide mapping of TFIIH binding sites. | Identifies promoter regions of actively transcribed genes and sites of DNA damage as genomic targets. |
| Yeast two-hybrid | Screening for protein-protein interactions. | Identified the interaction between BTF2 (p62) and the thyroid hormone receptor. oup.comnih.gov |
| Co-immunoprecipitation | Validating protein-protein interactions in vivo. | Confirmed the direct interaction between BTF2 (p62) and the thyroid hormone receptor. oup.comnih.gov |
Functional Impact of Genetic Variations and Mutations on BTF2 Activity
Genetic variations and mutations in the GTF2H1 gene, which encodes the BTF2 (p62) subunit, can have significant functional consequences due to the central role of the TFIIH complex in transcription and DNA repair. jensenlab.orgnih.gov Defects in TFIIH function are associated with several severe genetic disorders, including xeroderma pigmentosum (XP), Cockayne syndrome (CS), and trichothiodystrophy (TTD). jensenlab.orgjensenlab.org
Mutations in different subunits of the TFIIH complex can lead to distinct clinical outcomes, reflecting the diverse functions of the complex. While mutations in the XPD and XPB subunits are more commonly associated with these disorders, variations in GTF2H1 can also impact the stability and function of the TFIIH complex. jensenlab.orgnih.gov
The functional impacts of GTF2H1 mutations can be categorized as follows:
Impaired TFIIH Complex Assembly and Stability: The BTF2 (p62) subunit plays a structural role in the TFIIH core complex. genecards.org Mutations within GTF2H1 can disrupt the interactions between BTF2 and other TFIIH subunits, leading to an unstable complex. For example, the interaction between the p44 and p62 subunits is crucial for the damage-sensing function of TFIIH during NER. nih.gov
Defective Nucleotide Excision Repair (NER): A compromised TFIIH complex due to GTF2H1 mutations can lead to a deficient NER pathway. jensenlab.org This results in an inability to repair DNA damage induced by UV radiation and other mutagens, leading to the clinical features of photosensitivity seen in disorders like xeroderma pigmentosum and UV-sensitive syndrome. jensenlab.orgjensenlab.org
Altered Transcriptional Regulation: As a component of the general transcription machinery, a faulty BTF2 subunit can affect the initiation of transcription by RNA polymerase II. genecards.org This can lead to a broad range of developmental and cellular abnormalities. The severity of the transcriptional defect can depend on the specific mutation and its impact on the interaction of TFIIH with the rest of the pre-initiation complex. nih.gov
Association with Cancer Susceptibility: Given the critical role of TFIIH in maintaining genomic stability through DNA repair, it is not surprising that variations in its subunits are linked to cancer predisposition. researchgate.net Certain polymorphisms and haplotypes in GTF2H1 have been associated with an increased susceptibility to lung cancer. researchgate.net Furthermore, low levels of GTF2H1 expression, which can be a consequence of mutations in its regulatory regions or in genes that control its expression, can serve as a predictive marker for increased sensitivity of certain cancers to DNA-damaging chemotherapeutic drugs. researchgate.net
| Type of Variation/Mutation | Functional Consequence | Associated Phenotype/Disease |
| Missense mutations | Altered protein structure and function, potentially disrupting protein-protein interactions within TFIIH. | May contribute to features of NER-deficiency disorders. |
| Nonsense mutations | Production of a truncated, non-functional protein. | Likely to result in severe disruption of TFIIH function. |
| Polymorphisms/Haplotypes | Altered gene expression levels or subtle changes in protein function. | Increased susceptibility to certain cancers, such as lung cancer. researchgate.net |
| Reduced Gene Expression | Lower levels of functional BTF2 protein, leading to reduced TFIIH complex formation. | Increased sensitivity to DNA damaging agents. researchgate.net |
Evolutionary Perspectives of Transcription Factor Btf2
Evolutionary Conservation of BTF2 Orthologs Across Eukaryotic Lineages
The ten-subunit structure of TFIIH is remarkably conserved across eukaryotic life, from single-celled yeasts to complex mammals, underscoring its indispensable role in fundamental cellular processes. nih.govbohrium.com This conservation is evident in the presence of orthologous genes for each TFIIH subunit in a wide array of species. nih.gov The complex is organized into a seven-subunit core (composed of XPB, XPD, p62, p52, p44, p34, and p8/TTDA) and a three-subunit Cyclin-Activating Kinase (CAK) module (CDK7, Cyclin H, and MAT1). wikipedia.orgnih.gov
The highest degree of conservation is observed in the three catalytic subunits: the DNA helicases XPB and XPD, and the protein kinase CDK7. nih.govmdpi.com Sequence identities between human and yeast (Saccharomyces cerevisiae) TFIIH subunits, for instance, range from 26% to 56%, with the catalytic subunits showing the greatest similarity. mdpi.com This strong selective pressure highlights the critical nature of their enzymatic functions. While the core enzymatic subunits are universally present in eukaryotes, some of the non-enzymatic subunits, such as p8, p34, p52, and p62, are absent in a few unicellular species, suggesting some evolutionary flexibility in the complex's architecture. researchgate.net
Studies comparing human and zebrafish TFIIH subunits also reveal a high degree of sequence identity, supporting the use of zebrafish as a model organism for TFIIH-related human diseases. nih.gov The structural architecture of the complex is also conserved, with studies on human and yeast TFIIH revealing a conserved network of interactions that are crucial for the assembly and regulation of the complex. nih.govnih.gov
Table 1: Orthologs of Human BTF2/TFIIH Subunits in Key Eukaryotic Model Organisms
| Human Subunit | Human Gene | S. cerevisiae (Yeast) Ortholog | D. melanogaster (Fruit Fly) Ortholog | M. musculus (Mouse) Ortholog | A. thaliana (Thale Cress) Ortholog |
|---|---|---|---|---|---|
| XPB | ERCC3 | Ssl2 | haywire (hay) | Ercc3 | AtXPB1, AtXPB2 |
| XPD | ERCC2 | Rad3 | Xpd | Ercc2 | AtXPD/UVH6 |
| p62 | GTF2H1 | Tfb1 | p62 | Gtf2h1 | AtGTF2H1 |
| p52 | GTF2H4 | Tfb2 | p52 | Gtf2h4 | AtGTF2H4 |
| p44 | GTF2H2 | Ssl1 | p44 | Gtf2h2 | AtGTF2H2 |
| p34 | GTF2H3 | Tfb4 | p34 | Gtf2h3 | AtGTF2H3 |
| p8/TTDA | GTF2H5 | Tfb5 | p8 | Gtf2h5 | TTDA |
| CDK7 | CDK7 | Kin28 | Cdk7 | Cdk7 | CDK7 |
| Cyclin H | CCNH | Ccl1 | CycH | Ccnh | CCNH |
| MAT1 | MNAT1 | Tfb3 | Mat1 | Mnat1 | MAT1 |
Comparative Functional Genomics of BTF2 Homologs in Model Organisms
The high degree of structural conservation of BTF2/TFIIH across eukaryotes is mirrored by a conservation of its core functions: transcription initiation for RNA polymerase II and nucleotide excision repair (NER). wikipedia.orgbohrium.com However, comparative studies in various model organisms have also unveiled functional divergences, particularly concerning the complex's role in cell cycle regulation and organismal development. nih.govnih.gov
In the budding yeast Saccharomyces cerevisiae, TFIIH is essential for both transcription and NER. nih.govnih.gov The XPB homolog, Ssl2, possesses a DNA-dependent ATPase activity that is critical for promoter scanning to locate the transcription start site. nih.govbiorxiv.org The CDK7 homolog, Kin28, phosphorylates the C-terminal domain of RNA polymerase II, a key step in the transition from transcription initiation to elongation. nih.gov While the core transcription and repair functions are conserved, the CAK module's role in cell cycle control, which is prominent in mammals, is not conserved in S. cerevisiae. nih.gov
In the fruit fly Drosophila melanogaster, the dual roles of TFIIH are also conserved. nih.gov Studies on the haywire gene, the fly's XPB homolog, demonstrate that mutations impairing its function lead to developmental defects in structures requiring high levels of transcription, such as bristles and cuticles. nih.gov These mutations can also increase apoptosis following UV irradiation, highlighting the importance of the complex's DNA repair function during development. nih.gov Furthermore, some evidence suggests that the Drosophila CDK7 homolog may participate in cell cycle control, a function shared with its mammalian counterpart. nih.gov
In the mouse model, Mus musculus, TFIIH function is critical for viability. Beyond its canonical role in RNA polymerase II transcription, TFIIH has also been shown to be required for ribosomal RNA synthesis by RNA polymerase I. nih.gov In mammals, the CAK module of TFIIH is essential for cell cycle regulation through the phosphorylation and activation of cyclin-dependent kinases (CDKs) like CDK1 and CDK2. nih.gov This function contrasts with the situation in budding yeast. nih.gov
In the plant kingdom, studies in Arabidopsis thaliana have confirmed the conserved dual function of TFIIH. nih.govresearchgate.net The Arabidopsis p44 homolog (AtGTF2H2) can functionally replace its yeast counterpart in both transcription and NER, demonstrating deep functional conservation. nih.gov A notable feature in Arabidopsis is the tandem duplication of the XPB gene, resulting in AtXPB1 and AtXPB2. nih.gov These paralogs appear to have undergone sub-functionalization: AtXPB2 is expressed in proliferating cells and seems to be part of the canonical TFIIH complex for transcription and repair, whereas AtXPB1 expression is specifically enhanced by UV-B irradiation, suggesting a specialized role in DNA damage response. nih.gov
Table 2: Comparative Functions of BTF2/TFIIH Homologs in Model Organisms
| Function | S. cerevisiae (Yeast) | D. melanogaster (Fruit Fly) | M. musculus (Mouse) | A. thaliana (Thale Cress) |
|---|---|---|---|---|
| RNA Pol II Transcription | Essential; Ssl2/XPB involved in promoter scanning. nih.govbiorxiv.org | Essential; mutations in hay/XPB cause developmental defects due to reduced transcription. nih.gov | Essential for transcription initiation. nih.gov | Essential; AtGTF2H2/p44 complements yeast transcription defect. nih.gov |
| Nucleotide Excision Repair (NER) | Essential for repairing UV-induced DNA damage. nih.gov | Essential; mutations increase UV sensitivity and apoptosis. nih.gov | Essential; mutations in XPB/XPD linked to repair-deficiency syndromes. wikipedia.org | Essential; AtXPB1 paralog is UV-inducible, suggesting a specialized NER role. nih.gov |
| Cell Cycle Regulation | CAK module not involved in cell cycle control. nih.gov | CDK7 homolog may have a role. nih.gov | CAK module is essential for cell cycle progression via CDK phosphorylation. nih.gov | Likely conserved role, but less studied than in mammals. |
| Other Roles | - | Required for proper development of various tissues. nih.gov | Involved in RNA Polymerase I transcription. nih.gov | Gene duplication and sub-functionalization of XPB subunit. nih.gov |
Advanced Methodologies for Studying Transcription Factor Btf2 Function and Interactions
In Vitro Reconstituted Transcription Systems and Assays
In vitro reconstituted transcription systems are powerful tools for studying the fundamental mechanisms of transcription initiation, allowing researchers to dissect the process in a controlled environment. These systems involve the assembly of the transcription machinery from purified components, providing a defined context to investigate the specific role of factors like BTF2.
The reconstitution of a functional transcription system requires a set of highly purified general transcription factors (GTFs), RNA polymerase II (Pol II), and a DNA template containing a promoter. For eukaryotic systems, this includes BTF2 (TFIIH), TATA-binding protein (TBP), TFIIB, TFIIE, and TFIIF. oup.com Early reconstituted systems often suffered from low transcription efficiency, making it challenging to detect the formation of the pre-initiation complex (PIC) and transcriptional output without the use of radiolabeled nucleotides. nih.gov
Recent advancements have led to the development of highly efficient in vitro transcription systems, particularly in yeast, that can achieve over 90% template usage. nih.gov These robust systems utilize homogeneous and active components, allowing for the assembly of abundant PICs that can be isolated and analyzed by methods such as SDS-PAGE and Coomassie Blue staining. nih.govpnas.org A critical factor for the solubility and activity of BTF2 in these assays is the maintenance of a sufficiently high ionic strength, typically around 300 mM potassium acetate, during the initial assembly of the PIC. pnas.org
These reconstituted systems have been instrumental in defining the essential components for transcription initiation and in studying the sequential assembly of the PIC. For instance, a mouse in vitro transcription system was successfully reconstituted using highly purified RNA polymerase II and BTF2, along with recombinant TBP, TFIIB, TFIIE, and TFIIF. oup.com This system was used to demonstrate the critical role of an NF-Y interacting CCAAT-box for high-level expression from the mouse ribonucleotide reductase R2 promoter. oup.com
Table 1: Components of a Highly Efficient Reconstituted Yeast In Vitro Transcription System
| Component | Source | Function in Transcription Initiation |
|---|---|---|
| RNA Polymerase II | Purified from yeast | Catalyzes the synthesis of RNA. |
| TATA-Binding Protein (TBP) | Recombinant | Recognizes and binds to the TATA box. |
| TFIIA | Recombinant | Stabilizes TBP binding. |
| TFIIB | Recombinant | Recruits RNA Polymerase II and TFIIF. |
| TFIIE | Purified from yeast | Recruits and regulates BTF2. |
| TFIIF | Purified from yeast | Binds to RNA Polymerase II and stabilizes the PIC. |
| BTF2 (TFIIH) | Purified from yeast | Possesses helicase activity for promoter opening and kinase activity for phosphorylating Pol II. |
| Sub1 | Recombinant | A yeast homolog of PC4 that can enhance transcription. |
This table is based on the components used in a highly efficient yeast in vitro transcription system as described in the literature. nih.gov
In vitro transcription assays have also been crucial in delineating the dual roles of BTF2 in transcription and nucleotide excision repair (NER). Optimized cell-free assays that can analyze both processes under identical conditions have shown that NER and transcription initiation can occur independently without competing for the available pool of BTF2, suggesting that cells typically have a sufficient supply of this essential factor.
Biophysical and Biochemical Characterization of Protein-DNA and Protein-Protein Interactions
Understanding the function of BTF2 requires a detailed characterization of its interactions with both DNA and other proteins involved in the transcription and repair machinery. A variety of biophysical and biochemical techniques are employed to provide insights into these molecular interactions.
The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to detect protein-DNA and protein-RNA interactions. umn.edubiorxiv.orguni-goettingen.de The principle of EMSA is based on the observation that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid probe. umn.eduuni-goettingen.de This results in a "shift" in the position of the band corresponding to the nucleic acid.
EMSA is a versatile technique that can be used qualitatively to identify proteins in a crude extract that bind to a specific DNA sequence, and quantitatively to determine binding affinities, kinetics, and stoichiometry. uni-goettingen.deresearchgate.net For studying BTF2, EMSA can be employed to analyze its interaction with promoter DNA as part of the pre-initiation complex. While BTF2 itself does not bind to a specific DNA sequence, its presence within the PIC can be detected through a "supershift" when an antibody specific to a BTF2 subunit is added to the reaction, causing a further retardation of the complex's mobility. umn.edu
In studies of the transcription initiation process, EMSA has been used to demonstrate the ATP-dependent phosphorylation of the RNA Polymerase II C-terminal domain (CTD) by the kinase activity of BTF2. The inclusion of ATP in the reaction with purified Pol II and BTF2 leads to a change in the mobility of the Pol II-DNA complex, reflecting the hyperphosphorylated state of Pol II. springernature.com
Table 2: Representative EMSA Experiment to Detect BTF2 Activity
| Lane | Components | Expected Result on Gel | Interpretation |
|---|---|---|---|
| 1 | Labeled DNA Probe | Single band at the bottom | Free, unbound DNA. |
| 2 | Labeled DNA Probe + RNA Polymerase II | Shifted band | Formation of the Pol II-DNA complex. |
| 3 | Labeled DNA Probe + RNA Polymerase II + BTF2 | Similar shift to lane 2 | BTF2 does not directly bind the probe to a significant extent. |
| 4 | Labeled DNA Probe + RNA Polymerase II + BTF2 + ATP | Further shifted or altered band | BTF2 phosphorylates Pol II, leading to a change in the complex's mobility. |
This table illustrates a hypothetical EMSA experiment to demonstrate the kinase activity of BTF2 on RNA Polymerase II within a complex bound to DNA. springernature.com
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins with DNA. harvard.edu This method allows for the identification of the specific genomic regions that a particular protein, such as a transcription factor, is associated with within the natural chromatin context of the cell. The combination of ChIP with high-throughput sequencing (ChIP-seq) enables the genome-wide mapping of these binding sites with high resolution. nih.govjcancer.org
The ChIP-seq workflow begins with the cross-linking of proteins to DNA in living cells, followed by chromatin fragmentation. An antibody specific to the protein of interest is then used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced. The resulting sequence reads are mapped to the genome to identify enriched regions, or "peaks," which represent the protein's binding sites.
While ChIP-seq is commonly used for sequence-specific transcription factors, it is also applicable to general transcription factors like BTF2 to determine their genome-wide localization at promoters and other regulatory regions. oup.com Studies using ChIP-seq for components of the transcription machinery have provided valuable insights into the dynamics of transcription initiation and elongation. For BTF2, ChIP-seq can reveal its association with active gene promoters and enhancers, and how this association changes under different cellular conditions or in response to stimuli.
Systematic Evolution of Ligands by EXponential enrichment (SELEX) is an in vitro technique used to identify the specific nucleic acid sequences that a protein binds to with high affinity. nih.govabcam.com The method involves incubating a target protein with a large, random library of oligonucleotides. The protein-DNA complexes are then partitioned from the unbound oligonucleotides, and the bound DNA sequences are amplified. This selection and amplification process is repeated for several cycles to enrich for the highest-affinity binding sequences. When coupled with high-throughput sequencing (SELEX-seq), this method can provide a comprehensive view of a transcription factor's DNA binding specificity. nih.govnih.gov
However, the direct application of SELEX to a general transcription factor like BTF2 is challenging. SELEX is designed to identify a consensus binding motif for sequence-specific transcription factors. BTF2, as part of the pre-initiation complex, is recruited to promoters primarily through protein-protein interactions with other general transcription factors and RNA polymerase II, rather than by recognizing a specific DNA sequence. springernature.comnih.gov Therefore, a traditional SELEX experiment with purified BTF2 is unlikely to yield a specific consensus binding sequence.
Despite these challenges, variations of the SELEX methodology could potentially be used to study the DNA binding properties of BTF2 in the context of the entire pre-initiation complex. For instance, SELEX could be performed with the assembled PIC to investigate if the complex as a whole has preferences for certain promoter architectures or sequences flanking the core promoter elements.
DNA footprinting is an in vitro method used to identify the specific binding site of a protein on a DNA molecule. nih.govnih.gov The principle of this technique is that a protein bound to DNA will protect the DNA from cleavage by a nuclease, such as DNase I, or a chemical agent. nih.gov
In a typical DNase I footprinting experiment, a DNA fragment labeled at one end is incubated with the protein of interest. The mixture is then lightly treated with DNase I, which randomly cuts the DNA backbone. The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. The region where the protein is bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments, known as the "footprint." nih.gov
DNA footprinting has been instrumental in mapping the precise location of protein-DNA interactions within promoter regions. Studies of the RNA polymerase II initiation complex have used DNase I footprinting to reveal how the binding of different general transcription factors, including BTF2, alters the pattern of DNA protection. For example, the addition of a fraction containing TFIIE, TFIIF, and BTF2 to a complex of RNA polymerase II, TBP, and TFIIB on a promoter resulted in the specific protection of the downstream promoter DNA between positions +20 and +30. springernature.com This finding was crucial in developing models of how the pre-initiation complex assembles and how BTF2 contributes to promoter melting.
Protein-Binding Microarrays (PBMs) are a high-throughput in vitro technology used to characterize the DNA binding specificity of proteins. A PBM consists of a glass slide spotted with thousands of different double-stranded DNA sequences. A purified, tagged protein is applied to the microarray, and its binding to each DNA sequence is detected, typically using a fluorescently labeled antibody against the tag. This allows for the rapid and comprehensive determination of a protein's DNA binding preferences.
Similar to SELEX, the primary application of PBMs is to determine the specific DNA binding motifs of transcription factors. Therefore, using PBMs to study a general transcription factor like BTF2, which lacks a specific consensus binding sequence, presents similar challenges. BTF2's interaction with promoter DNA is indirect and dependent on the presence of other components of the pre-initiation complex. springernature.com
While a standard PBM experiment with only purified BTF2 would not be informative about its role in transcription initiation, modified PBM approaches could be envisioned. For example, PBMs could be used to study how the presence of BTF2 and other general transcription factors influences the binding of a sequence-specific transcription factor to its target sites. Additionally, PBMs are capable of detecting non-sequence-specific DNA binding, which could potentially be used to investigate any general affinity of BTF2 or its subunits for particular DNA structures or properties, although this is not their primary application. nih.gov
Gene Expression Profiling and Functional Genomics
Quantitative Reverse Transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. gene-quantification.denih.govelifesciences.org This technique is used to quantify the expression levels of the genes encoding the various subunits of the BTF2/TFIIH complex (e.g., ERCC3 for XPB, ERCC2 for XPD) under different cellular conditions. gene-quantification.deresearchgate.net The process involves isolating RNA, converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying the specific cDNA target with PCR. researchgate.netnih.gov The amplification is monitored in real-time using fluorescent dyes or probes, allowing for precise quantification. gene-quantification.de By comparing the expression levels of BTF2/TFIIH subunit genes in, for example, cancerous versus healthy tissues, researchers can gain insights into the potential role of this transcription factor in disease. researchgate.netnih.gov Normalization to stably expressed reference genes is critical for accurate relative quantification. nih.govfrontiersin.orgplos.org
Table 2: Representative RT-qPCR Data for BTF2 Subunit (XPB/ERCC3) Expression
| Sample Group | Biological Replicate | Normalized Expression Level (Relative to Control) | Fold Change |
|---|---|---|---|
| Control | 1 | 1.02 | 1.0 (Reference) |
| 2 | 0.98 | ||
| 3 | 1.00 | ||
| Treated | 1 | 0.45 | 0.46 |
| 2 | 0.51 | ||
| 3 | 0.43 |
RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome of a cell or tissue. bioradiations.comnih.gov This powerful technique is employed to understand the global impact of BTF2/TFIIH on gene expression. By depleting a BTF2/TFIIH subunit or inhibiting its activity with small molecules, researchers can use RNA-seq to identify all the genes whose expression is dependent on this transcription factor. nih.gov For example, studies using the small molecule Triptolide, which inhibits the ATPase activity of the XPB subunit, have revealed widespread downregulation of transcription. nih.gov However, these studies also unexpectedly showed that a subset of genes, including many related to stress responses and tumor growth, were upregulated, suggesting complex regulatory roles for BTF2/TFIIH. nih.gov Comparing the transcriptomes of cells with and without functional BTF2/TFIIH allows for the identification of entire pathways and cellular processes regulated by this complex. nih.gov
Digital PCR (dPCR) is an advanced PCR method that provides absolute quantification of nucleic acids without the need for a standard curve. selectscience.netnih.gov The technique works by partitioning a sample into thousands of individual nanoliter-sized reactions. After PCR amplification, each partition is analyzed to determine the fraction of positive reactions, which is then used with Poisson statistics to calculate the absolute number of target molecules in the original sample. dPCR is particularly valuable for applications requiring high sensitivity and precision, such as detecting rare mutations in the genes encoding BTF2/TFIIH subunits, which are associated with genetic disorders like xeroderma pigmentosum. thermofisher.comnih.gov It can also be used for the precise quantification of BTF2/TFIIH subunit mRNA levels, especially for transcripts with low abundance, providing more accurate data than conventional qPCR. nih.govresearchgate.netselectscience.net
Structural Biology Approaches (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
Understanding the function of a large, multi-subunit complex like BTF2/TFIIH is impossible without detailed structural information. Cryo-electron microscopy (cryo-EM) has been revolutionary in this regard. broadinstitute.orgbiorxiv.orgnih.govresearchgate.net Due to the inherent flexibility and complexity of the 0.5 MDa TFIIH complex, crystallization for X-ray diffraction has been challenging for the entire assembly. nih.gov Cryo-EM, which images flash-frozen molecules in solution, is better suited for such dynamic complexes. nih.gov
Recent breakthroughs have yielded near-atomic resolution structures of the human BTF2/TFIIH core complex, revealing the intricate architecture and the network of interactions among its subunits. elifesciences.orgbroadinstitute.orgresearchgate.netgreberlab.org These structures show how the core subunits form a scaffold for the two motor ATPases, XPB and XPD, and provide insights into how their activities are regulated. nih.govelifesciences.orgresearchgate.net For example, the cryo-EM structure revealed that the p62 subunit interacts with and likely regulates the XPD helicase. researchgate.net Furthermore, by comparing the structure of free BTF2/TFIIH with its structure within the larger pre-initiation complex, researchers have been able to map significant conformational changes that occur upon DNA binding, which are crucial for transcription initiation. broadinstitute.orgjcancer.org While X-ray crystallography has been used to solve the structures of individual BTF2/TFIIH subunits or their archaeal homologs, cryo-EM has been the key to visualizing the entire complex architecture. nih.gov
Table 3: Structural Insights into Human BTF2/TFIIH from Cryo-EM
| Structural Feature | Resolution | Key Finding | Functional Implication |
|---|---|---|---|
| Holo-TFIIH Complex | 4.4 Å | Revealed the overall horseshoe-shaped architecture of the core and the connection to the CAK subcomplex via the MAT1 subunit. selectscience.netbroadinstitute.org | Provides a complete architectural map of the complex required for transcription initiation. |
| TFIIH Core Complex | 3.7 Å | Provided a complete atomic model of the 7-subunit core, detailing the p52-XPB interaction and a regulatory network around XPD involving p62. researchgate.netnih.gov | Elucidates the molecular basis of complex assembly and the regulation of its DNA repair helicases. |
| TFIIH in Pre-initiation Complex | ~3.6 Å | Showed a significant conformational change where XPB and XPD move apart upon DNA engagement. jcancer.org | Suggests a dynamic mechanism for DNA opening at the promoter. |
Genetic Perturbation Techniques (e.g., CRISPR/Cas9-mediated Functional Studies)
CRISPR/Cas9 technology has revolutionized functional genomics by allowing for precise and efficient editing of genes in living cells. biorxiv.orgmdpi.com This system can be used to create knockouts of the genes encoding BTF2/TFIIH subunits to study the consequences of their loss. nih.govfrontiersin.orgmdpi.com Genome-wide CRISPR screens, where thousands of genes are knocked out individually to assess their importance for cell survival, have consistently identified the subunits of the BTF2/TFIIH complex as essential genes in human cell lines. biorxiv.orgresearchgate.net This underscores the fundamental importance of BTF2/TFIIH in basic cellular processes like transcription. researchgate.netgreberlab.org
Beyond simple knockouts, CRISPR-based tools can be used for more nuanced functional studies. For example, CRISPR interference (CRISPRi) can be used to repress the expression of a BTF2/TFIIH subunit rather than eliminating it completely, which can be useful for studying the effects of reduced dosage. Conversely, CRISPR activation (CRISPRa) can be used to upregulate gene expression. Furthermore, the CRISPR/Cas9 system can be used to introduce specific point mutations found in patients with diseases like Cockayne syndrome or trichothiodystrophy into cell lines or animal models. researchgate.net This allows researchers to study the precise functional consequences of these mutations in a controlled genetic background, providing direct insights into disease mechanisms. researchgate.net
Q & A
Q. What experimental methodologies are recommended to validate BTF2's DNA-binding transcription factor (dbTF) activity?
To confirm BTF2's dbTF activity, use biochemical assays such as Electrophoretic Mobility Shift Assays (EMSAs) to detect direct DNA binding . Additionally, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can identify genome-wide binding sites in specific cellular contexts . Functional validation via CRISPR/Cas9 knockout or RNAi-mediated knockdown, coupled with RNA-seq, can reveal transcriptional targets regulated by BTF2 . Note that rigorous GO annotation standards require evidence from these assays to classify BTF2 as a dbTF .
Q. How can researchers access comprehensive, curated data on BTF2 and its interacting partners?
Utilize the TFCheckpoint database (v2.0), which integrates 13 collections of dbTFs, co-regulators, and general transcription factors (GTFs) across human, mouse, and rat models. This resource provides cross-referenced annotations and downloadable datasets . For pathway context, cross-reference BTF2 interactions with the Gene Ontology (GO) database using terms like GO:0003700 (DNA-binding transcription factor activity) and GO:0140223 (general transcription initiation factor activity) .
Q. What are the primary roles of BTF2 in RNA polymerase II-mediated transcription?
BTF2 (also termed TFIIH) is a multi-subunit GTF essential for transcription initiation. It facilitates promoter escape via its ATP-dependent helicase activity (XPB subunit) and regulates phosphorylation of RNA polymerase II’s C-terminal domain (CTD) through the CAK subcomplex . Experimental models using in vitro transcription assays with purified BTF2/TFIIH can dissect these mechanisms .
Advanced Research Questions
Q. How can contradictory findings regarding BTF2’s roles in transcription and DNA repair be resolved?
BTF2/TFIIH exhibits dual functions: its helicase activity is critical for nucleotide excision repair (NER) and transcription initiation. To disentangle these roles, employ conditional knockout models (e.g., tissue-specific deletion) or UV-induced DNA damage assays to isolate repair-specific activity . Quantitative proteomics can further distinguish BTF2 interactomes in transcription versus repair contexts .
Q. What strategies are recommended for integrating multi-omics data to study BTF2-mediated regulatory networks?
Combine ChIP-seq (DNA binding), RNA-seq (transcriptional output), and ATAC-seq (chromatin accessibility) to map BTF2’s regulatory landscape. Use bioinformatics tools like TF2Network to predict co-regulatory TFs and validate using luciferase reporter assays . For cross-species analysis, leverage TFCheckpoint’s cross-referencing system to compare BTF2 orthologs in human, mouse, and rat models .
Q. How can researchers address the lack of experimental evidence for BTF2’s dbTF activity in specific cellular contexts?
Over 900 putative human dbTFs, including potential BTF2 isoforms, lack direct experimental validation . Design systematic screens using in vitro DNA-binding assays (e.g., protein-binding microarrays) paired with in vivo CRISPR interference (CRISPRi) to assess context-specific activity. Negative results should be reported to refine GO annotations and reduce database misclassification .
Q. What experimental models are optimal for studying BTF2’s role in DNA damage response pathways?
Use UV irradiation or cisplatin treatment to induce DNA damage in cell lines (e.g., HeLa or XP-derived cells), followed by immunofluorescence to track BTF2/TFIIH recruitment to repair foci . Complementation assays with mutant BTF2 subunits (e.g., XPB helicase-deficient variants) can delineate functional domains required for repair .
Q. How can database selection biases impact BTF2-related bioinformatics analyses?
Databases vary in scope: Cis-BP catalogs all human TFs, while HOCOMOCO focuses on TFs with validated DNA-binding motifs . To avoid bias, cross-validate BTF2 annotations using TFCheckpoint and manually curate literature evidence (e.g., PMID 8465201 ). Prioritize datasets with experimental support over predictive scans .
Methodological Considerations
- Negative Data Reporting : Document and submit findings where BTF2 lacks dbTF activity to public repositories (e.g., GO Consortium) to improve classification accuracy .
- Multi-disciplinary Integration : Combine structural biology (e.g., cryo-EM of BTF2/TFIIH) with functional genomics to resolve mechanistic controversies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
